
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a complex organic compound characterized by its intricate molecular structure This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridine ring with two methyl substituents
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be introduced to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically performed in aqueous conditions.
Coupling Reactions: The amino group can be coupled with 5,6-dimethylpyridin-3-yl carboxylic acid derivatives using coupling reagents like carbodiimides (e.g., DCC, EDC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactions are conducted in reactors with precise temperature and pH control. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Deprotection: TFA, HCl
Oxidation: Oxidizing agents like KMnO4, H2O2
Substitution: Electrophiles such as halogens, nitration reagents
Major Products Formed:
Deprotection: Free amine
Oxidation: Nitro derivatives, hydroxylated compounds
Substitution: Halogenated pyridines, nitro-substituted pyridines
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological processes involving pyridine derivatives and amino acids.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
(R)-2-((tert-Butoxycarbonyl)amino)-3-(phenyl)propanoic acid
Uniqueness: This compound is unique due to its specific combination of the Boc protecting group, the amino group, and the 5,6-dimethylpyridin-3-yl moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
(2R)-3-(5,6-dimethylpyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-11(8-16-10(9)2)7-12(13(18)19)17-14(20)21-15(3,4)5/h6,8,12H,7H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI-Schlüssel |
GOSLADJTEJCUIF-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)

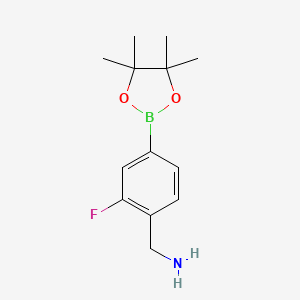


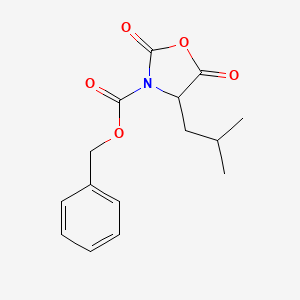
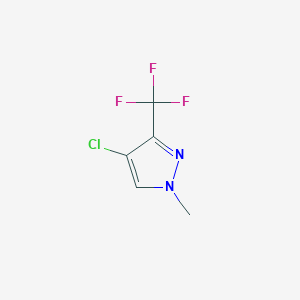
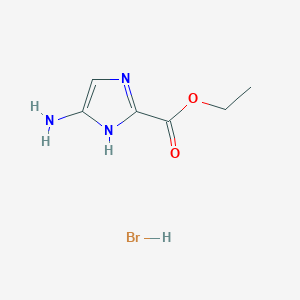
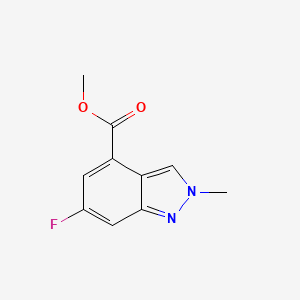
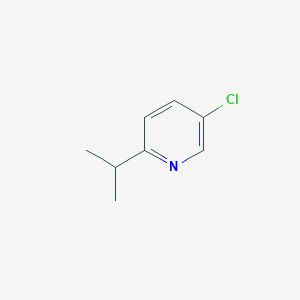
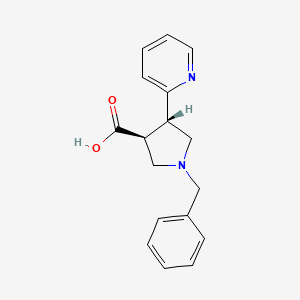
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
